tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate
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Overview
Description
tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyethoxy group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate typically involves the esterification of 3-bromo-5-(2-methoxyethoxy)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The methoxyethoxy group can participate in oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: The major products are 3-bromo-5-(2-methoxyethoxy)benzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific oxidation or reduction pathway.
Scientific Research Applications
tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can lead to potential therapeutic agents.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In ester hydrolysis, the ester bond is cleaved by the addition of water, facilitated by acidic or basic catalysts.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
- tert-Butyl 3-methoxy-5-bromobenzoate
- tert-Butyl 3-bromo-5-(2-ethoxyethoxy)benzoate
Uniqueness
tert-Butyl 3-bromo-5-(2-methoxyethoxy)benzoate is unique due to the presence of both a bromine atom and a methoxyethoxy group on the benzoate core. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4/c1-14(2,3)19-13(16)10-7-11(15)9-12(8-10)18-6-5-17-4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOMWQWYGWLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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